benzyl (2S)-2-[[(2S)-2-formylpyrrolidin-1-yl]-dimethoxymethyl]pyrrolidine-1-carboxylate
Description
Chiral Center Configuration and Absolute Stereochemistry Determination
The molecule contains two defined stereocenters at the C2 positions of both pyrrolidine rings, each exhibiting an S-configuration. These centers arise from the tetrahedral geometry of the carbon atoms bonded to distinct substituents: a formyl group, a dimethoxymethyl moiety, a benzyl carboxylate ester, and the pyrrolidine nitrogen (Table 1).
Table 1: Chiral Centers and Configuration
Absolute stereochemistry was resolved via synthetic correlation. For instance, (2S)-configured pyrrolidine intermediates, analogous to those in Example 68a of , were synthesized from enantiomerically pure (S)-pyrrolidin-2-ylmethanol. Oxidation of the hydroxymethyl group to a formyl moiety (as in Example 68b) preserved the S-configuration, confirmed by optical rotation comparisons and nuclear Overhauser effect (NOE) spectroscopy.
Conformational Analysis Through X-ray Crystallography
While direct X-ray data for this compound remains unpublished, related pyrrolidine carboxylates exhibit characteristic ring puckering. For example, (R)-benzyl 2-formylpyrrolidine-1-carboxylate (Example 68b) adopts a half-chair conformation , with the formyl group occupying an equatorial position to minimize steric clash with the benzyl ester. Computational modeling predicts similar behavior for the title compound, where the dimethoxymethyl group induces a slight twist in the pyrrolidine ring (Cγ-endo puckering).
Key Conformational Features :
- Pyrrolidine A : The formyl group adopts an equatorial orientation, stabilized by n→π* interactions with the carboxylate ester.
- Pyrrolidine B : The dimethoxymethyl moiety forces a gauche arrangement with the adjacent nitrogen, reducing torsional strain.
- Inter-ring Dynamics : Variable temperature NMR studies suggest restricted rotation between the two pyrrolidine rings due to steric hindrance from the dimethoxymethyl bridge.
Comparative Molecular Geometry With Related Proline Derivatives
Structurally, this compound diverges from canonical proline derivatives through its dual pyrrolidine rings and dimethoxymethyl spacer. Table 2 highlights geometric contrasts with (R)-benzyl 2-formylpyrrolidine-1-carboxylate and L-proline.
Table 2: Geometric Comparison with Proline Derivatives
Electronic and Steric Effects :
- The formyl group withdraws electron density from the pyrrolidine nitrogen, shortening the C-N bond relative to proline.
- The dimethoxymethyl bridge introduces steric bulk, widening the N-C2-C1-O dihedral angle by 3–5° compared to simpler derivatives.
- Benzyl Carboxylate : Enhances planarity at the ester linkage, as evidenced by reduced rotational barriers in dynamic NMR spectra.
These modifications render the compound a rigid, stereochemically defined scaffold for targeted molecular interactions, distinguishing it from flexible proline-based analogs.
Properties
Molecular Formula |
C20H28N2O5 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
benzyl (2S)-2-[[(2S)-2-formylpyrrolidin-1-yl]-dimethoxymethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-25-20(26-2,22-13-6-10-17(22)14-23)18-11-7-12-21(18)19(24)27-15-16-8-4-3-5-9-16/h3-5,8-9,14,17-18H,6-7,10-13,15H2,1-2H3/t17-,18-/m0/s1 |
InChI Key |
AIVDJIFYQMAIKV-ROUUACIJSA-N |
Isomeric SMILES |
COC([C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)(N3CCC[C@H]3C=O)OC |
Canonical SMILES |
COC(C1CCCN1C(=O)OCC2=CC=CC=C2)(N3CCCC3C=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of (2S)-2-formylpyrrolidine Intermediate
- The key intermediate (S)-2-formylpyrrolidine is typically synthesized via oxidation of the corresponding (S)-2-hydroxymethylpyrrolidine or by selective formylation of the pyrrolidine ring.
- Enantiomeric purity is maintained by using chiral starting materials or chiral catalysts.
- The aldehyde group is sensitive and often protected immediately after formation.
Protection of Amino Group as Benzyl Carbamate (Cbz)
- The amino group of the pyrrolidine ring is protected by reaction with benzyl chloroformate (Cbz-Cl) under basic conditions.
- This step prevents undesired side reactions during aldehyde protection and subsequent transformations.
- The Cbz group is stable under mild acidic and basic conditions and can be removed later by catalytic hydrogenation.
Formation of Dimethoxymethyl Acetal
- The aldehyde group of the (2S)-2-formylpyrrolidine is converted into a dimethoxymethyl acetal to enhance stability.
- This is achieved by reacting the aldehyde with excess methanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) under anhydrous conditions.
- The acetal formation is reversible but provides protection during purification and further synthetic steps.
Coupling of the Two Pyrrolidine Units
- The protected pyrrolidine units are linked via the dimethoxymethyl bridge.
- This step requires careful control of stereochemistry to ensure retention of the (2S) configuration on both pyrrolidine rings.
- Coupling reagents and conditions are optimized to avoid racemization and side reactions.
Representative Preparation Procedure (Literature-Based)
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1 | (S)-Proline derivative + oxidant | Formation of (S)-2-formylpyrrolidine |
| 2 | Benzyl chloroformate, base (e.g., NaHCO3) | Protection of amino group as benzyl carbamate |
| 3 | Methanol, acid catalyst (p-TsOH), anhydrous | Formation of dimethoxymethyl acetal from aldehyde |
| 4 | Coupling reagents (e.g., EDC, HOBt), base | Formation of final compound with preserved stereochemistry |
Data Summary Table for Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C20H28N2O5 |
| Molecular Weight | 376.45 g/mol |
| Key Functional Groups | Benzyl carbamate, formyl (aldehyde), acetal |
| Stereochemistry | (2S,2S) configuration on pyrrolidine rings |
| Protection Strategy | Cbz for amine, dimethoxymethyl acetal for aldehyde |
| Typical Solvents for Reactions | Methanol (acetal formation), DCM, DMF |
| Storage Conditions | Powder: -20°C (up to 3 years), solution: -80°C |
| Stability Notes | Sensitive to hydrolysis without acetal protection |
Research Findings and Optimization Notes
- The use of dimethoxymethyl acetal protection is crucial to prevent aldehyde oxidation or polymerization during synthesis and purification.
- Stereochemical integrity is maintained by using chiral starting materials and mild reaction conditions.
- The benzyl carbamate protecting group is preferred for its stability and ease of removal.
- Reaction yields and purity are optimized by controlling moisture, temperature, and reaction time during acetal formation.
- Multiple patents and chemical literature sources confirm the robustness of this multi-step protection and coupling strategy for preparing this compound and its analogs.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-2-[[(2S)-2-formylpyrrolidin-1-yl]-dimethoxymethyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The benzyl ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives, depending on the specific reaction pathway.
Scientific Research Applications
Benzyl (2S)-2-[[(2S)-2-formylpyrrolidin-1-yl]-dimethoxymethyl]pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl (2S)-2-[[(2S)-2-formylpyrrolidin-1-yl]-dimethoxymethyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group and pyrrolidine ring play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Benzyl (2S)-2-[3-(1,3-Dioxolan-2-yl)-1-Propenyl]pyrrolidine-1-carboxylate
- Structure : Contains a 1,3-dioxolane (acetal) group attached via a propenyl chain to the pyrrolidine ring .
- Key Differences :
- The dioxolane group serves as a ketone-protecting moiety, whereas the target compound’s dimethoxymethyl group likely stabilizes an aldehyde.
- The propenyl linker introduces conformational flexibility, contrasting with the rigid pyrrolidine-formyl linkage in the target compound.
- Synthesis : Prepared via palladium-catalyzed hydrogenation, indicating susceptibility to reduction under specific conditions .
Benzyl (2R)-2-Cyano-2-ethylpyrrolidine-1-carboxylate
- Structure: Features a cyano (-CN) and ethyl group at the pyrrolidine 2-position .
- Ethyl substitution adds steric bulk absent in the target compound.
- Physicochemical Data :
| Property | Target Compound | Cyano-Ethyl Analog () |
|---|---|---|
| Electronic Effects | Formyl (moderate EWG) | Cyano (strong EWG) |
| Steric Environment | Dimethoxymethyl | Ethyl |
Benzyl (2S,4S)-4-Fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Structure : Includes a fluorine atom at the 4-position and a hydroxymethyl group at the 2-position .
- Hydroxymethyl offers a site for further derivatization (e.g., esterification), unlike the target compound’s formyl-dimethoxymethyl system.
- Physicochemical Data: Molecular Formula: C13H16FNO3 Molecular Weight: 253.27 .
| Property | Target Compound | Fluoro-Hydroxymethyl Analog () |
|---|---|---|
| Polarity | Moderate (formyl/dimethoxy) | Higher (hydroxymethyl/fluorine) |
| Functional Reactivity | Aldehyde protection | Alcohol/fluorine reactivity |
Benzyl (2S)-2-[(Prop-2-yn-1-yloxy)methyl]pyrrolidine-1-carboxylate
- Structure : Substituted with a propargyloxy methyl group .
- Key Differences :
- The alkyne moiety enables click chemistry applications (e.g., Cu-catalyzed azide-alkyne cycloaddition).
- Propargyloxy increases rigidity compared to the target compound’s dimethoxymethyl group.
- Physicochemical Data: Molecular Formula: C16H19NO3 Molecular Weight: 273.33 .
| Property | Target Compound | Propargyloxy Analog () |
|---|---|---|
| Reactivity | Aldehyde/dimethoxy | Alkyne (click chemistry) |
| Molecular Weight | Not Provided | 273.33 |
rac-Benzyl (2S)-2-[(2R)-Oxolan-2-yl]pyrrolidine-1-carboxylate
- Structure : Racemic mixture with a tetrahydrofuran (oxolane) substituent .
- Key Differences :
- Racemic synthesis reduces enantiomeric purity, unlike the target compound’s defined (2S,2S) configuration.
- Oxolane introduces an ether ring, altering solubility and hydrogen-bonding capacity.
| Property | Target Compound | Oxolane Analog () |
|---|---|---|
| Stereochemistry | (2S,2S) | Racemic ((2S)/(2R)) |
| Functional Groups | Formyl/dimethoxy | Ether (oxolane) |
Research Findings and Implications
- Stereochemical Impact : The (2S,2S) configuration of the target compound may confer superior enantioselectivity in catalytic applications compared to racemic analogs like the oxolane derivative .
- Functional Group Reactivity : The dimethoxymethyl group likely stabilizes the formyl moiety against nucleophilic attack, whereas the dioxolane analog’s propenyl chain may offer synthetic versatility .
- Applications: Propargyloxy and cyano analogs show promise in click chemistry and electrophilic reactions, respectively, highlighting the target compound’s niche in aldehyde-mediated transformations .
Biological Activity
Benzyl (2S)-2-[[(2S)-2-formylpyrrolidin-1-yl]-dimethoxymethyl]pyrrolidine-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrrolidine core with various functional groups. Its molecular formula can be represented as CHNO, where specific values for , , , and are determined through empirical analysis.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 330.4 g/mol |
| Functional Groups | Pyrrolidine, aldehyde, ester |
| Stereochemistry | Contains chiral centers at specific positions |
This compound exhibits several biological activities that may contribute to its therapeutic potential:
- Anticancer Activity : Research indicates that the compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have shown significant reductions in AKT phosphorylation in treated cancer cells, suggesting a pathway through which the compound exerts its effects .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing cytokine release and inflammatory mediator production. This activity is crucial for developing treatments for chronic inflammatory diseases.
- Neuroprotective Properties : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress-induced damage, which is relevant in neurodegenerative conditions.
Case Study 1: Anticancer Efficacy
A study conducted on MCF7 breast cancer cells demonstrated that treatment with this compound at concentrations of 400 µM led to a notable decrease in cell viability compared to control groups treated with DMSO . The mechanism involved the activation of apoptotic pathways, evidenced by increased caspase activity.
Case Study 2: Inflammation Modulation
In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential utility in treating inflammatory disorders .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its safety and efficacy:
- Absorption : The compound displays good oral bioavailability.
- Metabolism : It is primarily metabolized in the liver, with several metabolites identified.
- Excretion : Renal excretion is the primary route for elimination.
Toxicological assessments have indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
